molecular formula C7H12BrCl2N3 B1520763 N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 1159826-25-1

N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1520763
CAS No.: 1159826-25-1
M. Wt: 289 g/mol
InChI Key: CSAPKYCELUVQFX-UHFFFAOYSA-N
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Description

“N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 199522-66-2 . It has a molecular weight of 216.08 and its IUPAC name is N1- (5-bromo-2-pyridinyl)-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 327.5±37.0 °C and a predicted density of 1.560±0.06 g/cm3 . The pKa is predicted to be 9.06±0.10 .

Scientific Research Applications

DNA Binding and Anticancer Potential

A study by Warad et al. (2020) synthesized a ligand similar to N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride. This ligand demonstrated significant DNA-binding properties, suggesting potential applications in developing new anticancer therapies.

Halogenation Reactions

Bakker and Kaspersen (2010) investigated the bromination and iodination of N1-substituted uracils, highlighting the reactivity of such compounds in the presence of bromine. This study may provide insights into the reactivity of this compound in similar halogenation reactions (Bakker & Kaspersen, 2010).

Catalysis and Organic Synthesis

Research by Sengupta et al. (2018) demonstrated the utility of bromo-capped metal-metal bonded complexes in catalytic processes, potentially relevant for applications of this compound in organic synthesis (Sengupta et al., 2018).

Polymerization and Functional Polymers

Lutz, Börner, and Weichenhan (2005) explored the transformation of bromine chain ends in polystyrene, providing a context where this compound could be relevant in polymer science, especially in creating functional polymers (Lutz, Börner, & Weichenhan, 2005).

Corrosion Inhibition

Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, demonstrating the potential application of this compound in corrosion inhibition due to its structural similarity (Chen et al., 2021).

Molecular Recognition and Supramolecular Chemistry

Varughese and Pedireddi (2006) studied the molecular recognition of dihydroxybenzoic acid and its bromo derivative with N-donor compounds. Such studies can be extended to this compound in understanding its supramolecular interactions (Varughese & Pedireddi, 2006).

Antibacterial Activities

Guo (2011) synthesized Schiff-base Zinc(II) complexes showing significant antibacterial activities. The structural features of this compound may allow it to function similarly in developing antibacterial agents (Guo, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c8-6-1-2-7(11-5-6)10-4-3-9;;/h1-2,5H,3-4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAPKYCELUVQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661424
Record name N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-25-1
Record name N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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